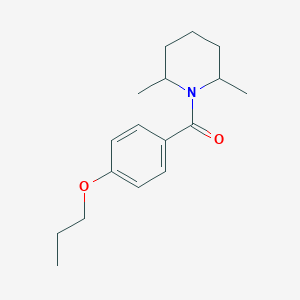![molecular formula C20H16N2O5 B5303969 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303969.png)
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate, also known as MNQOA, is a chemical compound that has been studied for its potential application in scientific research. It is a member of the quinoline family of compounds, which have been shown to have a range of biological activities. MNQOA has been investigated for its potential as a fluorescent probe, as well as for its ability to interact with certain enzymes and proteins.
作用機序
The mechanism of action of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate is not fully understood, but it is thought to involve interactions with specific enzymes and proteins. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to bind to certain enzymes, such as acetylcholinesterase, which could lead to inhibition of their activity. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to interact with proteins such as bovine serum albumin, which could have implications for its use as a drug delivery agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate are still being investigated. Some studies have suggested that 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate may have antioxidant activity, which could be beneficial for protecting against oxidative stress. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to have some anti-inflammatory activity, which could have implications for the treatment of inflammatory diseases.
実験室実験の利点と制限
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has several advantages for use in lab experiments. It is a relatively stable compound, which makes it easy to handle and store. Additionally, its high fluorescence intensity and ability to interact with specific enzymes and proteins make it a useful tool for imaging and studying biological systems. However, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate also has some limitations. Its synthesis can be challenging, and it may not be suitable for use in certain experimental systems due to its potential interactions with other molecules.
将来の方向性
There are several potential future directions for research on 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate. One area of interest is its potential as a drug delivery agent. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to interact with proteins, which could make it a useful tool for targeted drug delivery. Additionally, further investigation into its interactions with specific enzymes and proteins could have implications for drug discovery and development. Finally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate's potential antioxidant and anti-inflammatory activity could make it a useful tool for the treatment of a range of diseases.
合成法
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate can be synthesized using a variety of methods. One common approach involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 8-aminoquinoline in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. This reaction produces 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate as a yellow solid with a melting point of around 220-223°C.
科学的研究の応用
2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been studied for its potential application in a range of scientific research areas. One area of interest is its use as a fluorescent probe for imaging biological systems. 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been shown to have high fluorescence intensity, making it a useful tool for detecting and imaging biological molecules. Additionally, 2-[2-(2-methoxy-5-nitrophenyl)vinyl]-8-quinolinyl acetate has been investigated for its ability to interact with certain enzymes and proteins, which could have implications for drug discovery and development.
特性
IUPAC Name |
[2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-13(23)27-19-5-3-4-14-6-8-16(21-20(14)19)9-7-15-12-17(22(24)25)10-11-18(15)26-2/h3-12H,1-2H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLZTMYFBYJXQH-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=C(C=CC(=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(2-methoxy-5-nitrophenyl)ethenyl]quinolin-8-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1H-tetrazol-5-yl)phenyl]-2-furamide](/img/structure/B5303887.png)
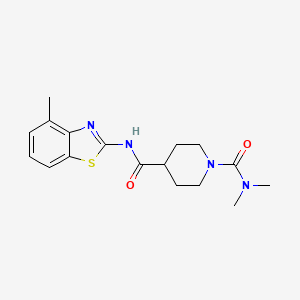
![N-[1-(3-fluorobenzyl)-5-oxopyrrolidin-3-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5303912.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B5303921.png)
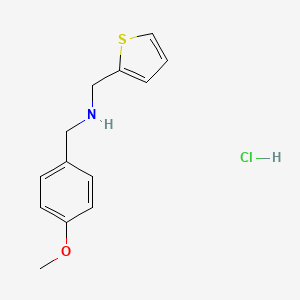
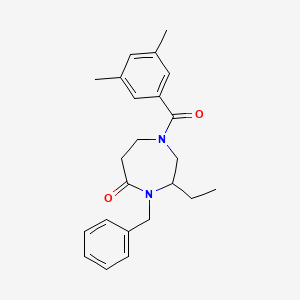
![2-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5303945.png)
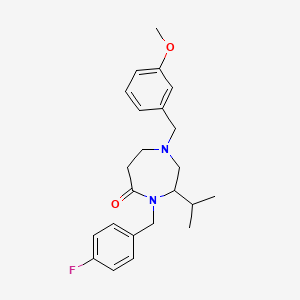
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea](/img/structure/B5303959.png)
![N-cyclopentyl-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303963.png)
![N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3-methylisoxazol-5-yl)acetamide](/img/structure/B5303964.png)
![N-isobutyl-N-methyl-2-[4-methyl-6-(morpholin-4-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetamide](/img/structure/B5303973.png)
![7-[2-(4-morpholinyl)benzoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303981.png)
